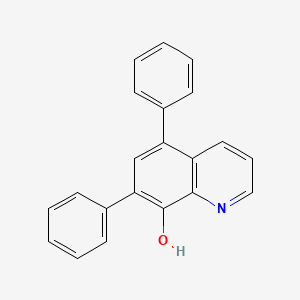
5,7-Diphenylquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Diphenylquinolin-8-ol is a chemical compound with the formula C21H15NO . It is a derivative of quinoline, a type of nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a subject of numerous studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have been employed for the construction and functionalization of this compound .Propiedades
Número CAS |
620987-09-9 |
|---|---|
Fórmula molecular |
C21H15NO |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
5,7-diphenylquinolin-8-ol |
InChI |
InChI=1S/C21H15NO/c23-21-19(16-10-5-2-6-11-16)14-18(15-8-3-1-4-9-15)17-12-7-13-22-20(17)21/h1-14,23H |
Clave InChI |
PXWPKXKSCKBSIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Heptylphenyl)ethynyl]benzonitrile](/img/structure/B3192254.png)
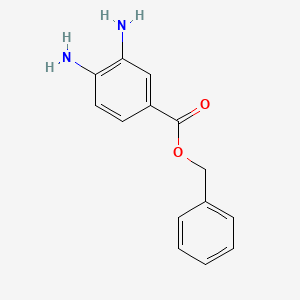
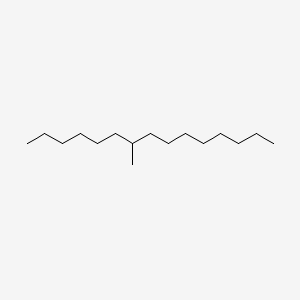
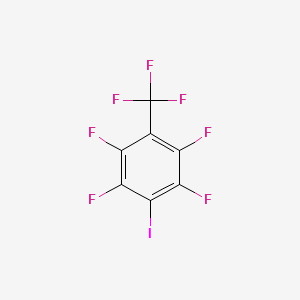

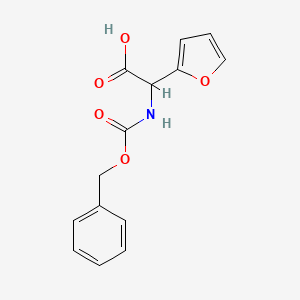
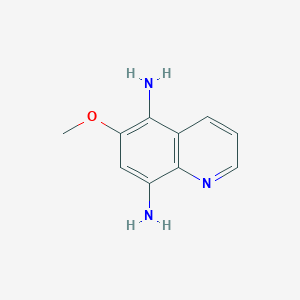
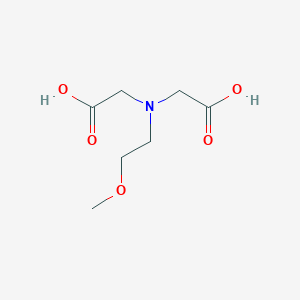

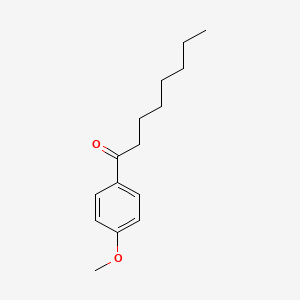
![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)

